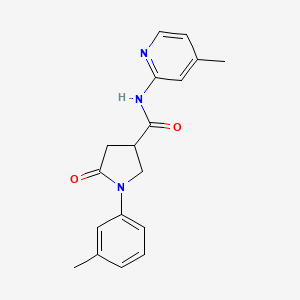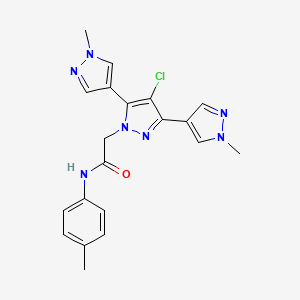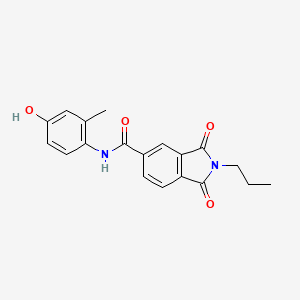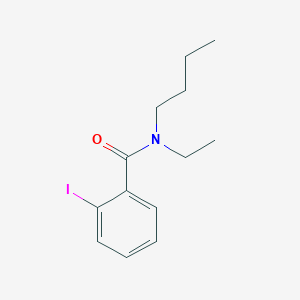
1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of pyrrolidinecarboxamide compounds and has shown potential therapeutic effects in various diseases.
Mecanismo De Acción
1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and fibrosis. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various tissues, including the liver, lung, and kidney. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and develop more effective formulations for in vivo administration. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic effects in various diseases. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects, as well as its ability to improve cognitive function and glucose and lipid metabolism, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics for clinical use.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively in scientific research for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-3-5-15(8-12)21-11-14(10-17(21)22)18(23)20-16-9-13(2)6-7-19-16/h3-9,14H,10-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVVJYORWWFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4679602.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4679621.png)

![[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4679624.png)

![N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)

![3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4679661.png)

![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4679696.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
![N-methyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4679704.png)